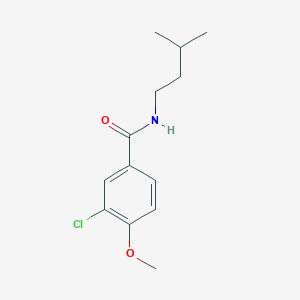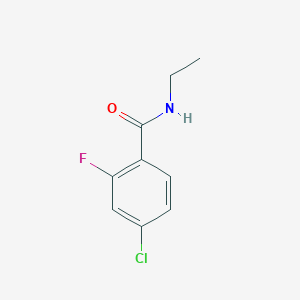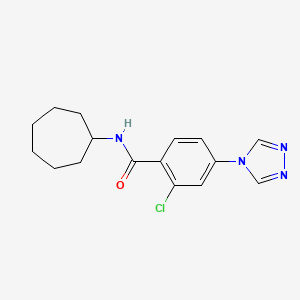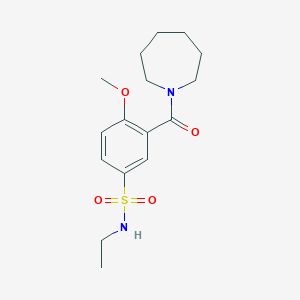
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide, also known as AG490, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that are used to treat various autoimmune diseases, such as rheumatoid arthritis and psoriasis. AG490 is a potent inhibitor of JAK2 and JAK3, which are involved in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide inhibits the activity of JAK2 and JAK3 by binding to their ATP-binding sites. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAKs. STAT proteins are transcription factors that regulate gene expression in response to cytokines and growth factors. By blocking the JAK/STAT signaling pathway, this compound can inhibit cell growth, induce apoptosis, and modulate immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, this compound can modulate cytokine production, T cell differentiation, and B cell activation. In neuronal cells, this compound can protect against oxidative stress, inflammation, and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3, its solubility in water and organic solvents, and its availability from commercial sources. However, this compound also has some limitations, such as its potential off-target effects, its instability in aqueous solutions, and its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-chloro-4-methoxy-N-(3-methylbutyl)benzamide, including the following:
1. Development of more potent and selective JAK inhibitors based on the structure of this compound.
2. Investigation of the role of JAK/STAT signaling in various diseases, such as autoimmune disorders, inflammatory bowel disease, and cancer.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for the treatment of cancer and autoimmune diseases.
4. Elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
5. Exploration of the potential use of this compound as a tool for studying the function of JAK2 and JAK3 in various cell types and signaling pathways.
Métodos De Síntesis
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoic acid with 3-methylbutylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate. The yield of the synthesis is typically around 60-70%.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is involved in the regulation of cell survival, proliferation, and differentiation. In immunology, this compound has been used to study the role of JAK2 and JAK3 in the development and function of immune cells, such as T cells and B cells. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)6-7-15-13(16)10-4-5-12(17-3)11(14)8-10/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXRWMKCILWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine](/img/structure/B5427348.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![methyl 4-{5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5427370.png)
![N-(2-ethoxyphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5427375.png)
![N'-(4-methoxybenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5427380.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(diethylamino)acetamide](/img/structure/B5427392.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5427393.png)
![N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5427402.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5427419.png)

![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)
![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)